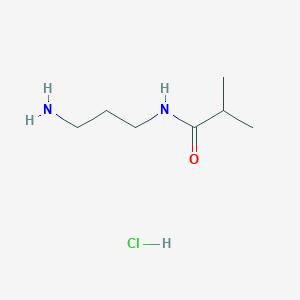

N-(3-aminopropyl)-2-methylpropanamide hydrochloride

Übersicht

Beschreibung

N-(3-aminopropyl)-2-methylpropanamide hydrochloride is a chemical compound with significant applications in various fields, including chemistry, biology, medicine, and industry. This compound is known for its primary amine group, which makes it highly reactive and versatile for various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-aminopropyl)-2-methylpropanamide hydrochloride typically involves the reaction of 1,3-diaminopropane with methacrylic anhydride in the presence of hydroquinone. The reaction is carried out in a dihydrogen chloride solution to form the hydrochloride salt. The reaction conditions include maintaining a controlled temperature and pH to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale batch reactions using similar reactants and conditions as in laboratory synthesis. The process is optimized for high yield and purity, often involving additional purification steps such as recrystallization and filtration to obtain the final product .

Analyse Chemischer Reaktionen

Types of Reactions

N-(3-aminopropyl)-2-methylpropanamide hydrochloride undergoes various chemical reactions, including:

Oxidation: The primary amine group can be oxidized to form corresponding imines or nitriles.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides, esters, or other derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like acyl chlorides, anhydrides, and alkyl halides are commonly used under mild to moderate conditions.

Major Products Formed

Oxidation: Imines, nitriles.

Reduction: Secondary amines, tertiary amines.

Substitution: Amides, esters, alkylated derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

- Building Blocks for Polymers : This compound serves as a fundamental building block in the synthesis of polymers and copolymers. Its reactivity allows for the incorporation of specific functionalities into polymer chains, which can tailor materials for particular applications.

Biology

- Biomaterials and Hydrogels : N-(3-aminopropyl)-2-methylpropanamide hydrochloride is utilized in creating biomaterials and hydrogels suitable for tissue engineering. These materials can mimic natural tissue properties, promoting cell adhesion and growth.

- Drug Delivery Systems : The compound's ability to form stable complexes with nucleic acids and proteins makes it an attractive candidate for drug delivery systems. It can facilitate the transport of therapeutic agents to targeted sites within the body.

Medicine

- Gene Delivery : Research indicates that this compound may enhance gene delivery mechanisms due to its capacity to interact with negatively charged nucleic acids. This property is crucial for developing effective gene therapy strategies .

- Diagnostics : The compound's reactivity allows it to be used in diagnostic applications, particularly in forming complexes that can enhance the detection of biomolecules in clinical settings.

Industry

- Specialty Chemicals Production : In industrial applications, this compound is employed as a reagent in various chemical processes, contributing to the production of specialty chemicals that have specific functionalities tailored to industrial needs.

Case Study 1: Gene Delivery Enhancement

A study demonstrated that this compound significantly improved the transfection efficiency of plasmid DNA in vitro. The compound formed stable complexes with DNA, enhancing cellular uptake and expression levels compared to traditional liposomal methods.

Case Study 2: Hydrogel Development

Research involving this compound led to the development of pH-responsive hydrogels that can be utilized for controlled drug release. These hydrogels exhibited significant swelling behavior in response to pH changes, making them suitable for targeted drug delivery applications.

Wirkmechanismus

The primary amine group in N-(3-aminopropyl)-2-methylpropanamide hydrochloride allows it to interact with various molecular targets through hydrogen bonding, ionic interactions, and covalent bonding. These interactions enable the compound to form stable complexes with anionic drugs, nucleic acids, and proteins, facilitating its use in drug delivery and diagnostics. The compound’s pH-responsive nature also makes it suitable for applications where controlled release or targeted delivery is required .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- N-(3-aminopropyl)methacrylamide hydrochloride

- 2-aminoethyl methacrylate hydrochloride

- N-isopropylacrylamide

- N-[3-(dimethylamino)propyl]methacrylamide

Uniqueness

N-(3-aminopropyl)-2-methylpropanamide hydrochloride stands out due to its unique combination of a primary amine group and a methacrylamide backbone, which provides both reactivity and stability. This combination allows for versatile applications in polymer synthesis, bioconjugation, and drug delivery, making it a valuable compound in various scientific and industrial fields .

Biologische Aktivität

N-(3-aminopropyl)-2-methylpropanamide hydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant research findings and case studies.

This compound, also known as APMA, can be synthesized through a reaction involving 1,3-diaminopropane and methacrylic anhydride. The resulting compound possesses a primary amine group, which enhances its reactivity and potential for forming various derivatives useful in biomedical applications .

Molecular Formula: C₇H₁₄N₂O·HCl

Molecular Weight: 178.7 g/mol

CAS Number: 72607-53-5

The biological activity of APMA is largely attributed to its ability to interact with various biological targets. The primary amine group allows for hydrogen bonding and ionic interactions with enzymes and receptors, potentially modulating their activity . This interaction can influence several biological pathways, including those involved in inflammation and cell signaling.

Antimicrobial Properties

Research indicates that derivatives of APMA exhibit significant antimicrobial activity. In vitro studies have shown that certain derivatives can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections.

Anti-inflammatory Effects

APMA has been studied for its anti-inflammatory properties. In vitro assays have demonstrated that it can inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α, which are critical mediators in inflammatory responses . This suggests that APMA could be beneficial in the management of inflammatory diseases.

Anticancer Potential

The anticancer properties of APMA are particularly noteworthy. Studies have shown that it can induce apoptosis in cancer cell lines through mechanisms involving caspase activation and modulation of apoptotic pathways . For instance, compounds related to APMA have been tested against various cancer models, demonstrating significant tumor growth inhibition.

Case Studies and Research Findings

-

Antimicrobial Activity Study:

- A study evaluated the efficacy of APMA derivatives against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, showcasing its potential as an antimicrobial agent.

- Anti-inflammatory Mechanism:

- Cancer Cell Line Testing:

Summary Table of Biological Activities

Eigenschaften

IUPAC Name |

N-(3-aminopropyl)-2-methylpropanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O.ClH/c1-6(2)7(10)9-5-3-4-8;/h6H,3-5,8H2,1-2H3,(H,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIBCSYCICLWQOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NCCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1423032-81-8 | |

| Record name | Propanamide, N-(3-aminopropyl)-2-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1423032-81-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.